molecular formula C19H14OS B1295878 Phenyl-(4-phenylsulfanylphenyl)methanone CAS No. 6317-78-8

Phenyl-(4-phenylsulfanylphenyl)methanone

Cat. No.: B1295878
CAS No.: 6317-78-8
M. Wt: 290.4 g/mol
InChI Key: QQBDOJUNCZSRGA-UHFFFAOYSA-N
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Description

Phenyl-(4-phenylsulfanylphenyl)methanone is a ketone derivative featuring a central methanone group flanked by two aromatic rings. The para position of one phenyl ring is substituted with a phenylsulfanyl (S–Ph) group, creating a thioether linkage. This structure confers unique electronic and steric properties, distinguishing it from simpler benzophenone derivatives.

Properties

IUPAC Name

phenyl-(4-phenylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14OS/c20-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)21-17-9-5-2-6-10-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBDOJUNCZSRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285879
Record name phenyl-(4-phenylsulfanylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6317-78-8
Record name NSC43089
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phenyl-(4-phenylsulfanylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl-(4-phenylsulfanylphenyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, benzoyl chloride reacts with thiophenol in the presence of a Lewis acid catalyst such as aluminum chloride to form the desired product. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Phenyl-(4-phenylsulfanylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products Formed:

Scientific Research Applications

Phenyl-(4-phenylsulfanylphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl-(4-phenylsulfanylphenyl)methanone involves its interaction with various molecular targets. The phenylsulfanyl group can undergo oxidation to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the modulation of enzymatic activities and signaling pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • Phenyl-(4-phenylsulfanylphenyl)methanone: The phenylsulfanyl group is electron-donating via resonance (+R effect), which activates the aromatic ring toward electrophilic substitution. This contrasts with electron-withdrawing groups like nitro (–NO₂) in 4-Nitrobenzophenone (C₁₃H₉NO₃), which deactivates the ring .
  • Methanone, (4-chloro-2-methylphenyl)(4-methylphenyl)- (C₁₅H₁₃ClO): Chloro (–Cl) and methyl (–CH₃) substituents provide mixed electronic effects. Chloro is moderately electron-withdrawing (–I effect), while methyl is electron-donating (+I), leading to regioselective reactivity differences compared to the sulfur-containing analog .

Structural and Steric Variations

  • 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone (C₁₅H₁₄O₃S): The sulfonyl (–SO₂) group introduces steric bulk and strong electron-withdrawing effects, reducing nucleophilic attack susceptibility compared to the thioether-linked target compound. Crystal packing in this derivative is stabilized by C–H···O hydrogen bonds, a feature less prominent in thioether analogs .
  • 4-(4-Benzoylphenyl)phenylmethanone (C₂₆H₁₈O₂): This dibenzoylbiphenyl derivative exhibits extended conjugation and increased rigidity due to biphenyl linkages, resulting in higher melting points (>200°C) compared to the more flexible thioether-containing compound .

Physical and Thermodynamic Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility
This compound 290.38 ~465 (estimated) Not reported Low in water
(4-Methylphenyl)phenylmethanone 196.29 450–492 72.0 Ethanol-soluble
4-Nitrobenzophenone 227.22 360 (decomposes) 142–144 Organic solvents
1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone 274.33 Not reported 103–105 DMSO, ethanol

Notes:

  • The target compound’s estimated boiling point aligns with aromatic ketones but is influenced by the sulfur atom’s polarizability .
  • Solubility differences arise from substituent polarity: sulfonyl groups enhance water solubility marginally, while thioethers favor organic solvents .

Biological Activity

Phenyl-(4-phenylsulfanylphenyl)methanone, also known as bis(4-phenylsulfanyl)phenylmethanone, is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19_{19}H14_{14}OS
  • Molecular Weight : 290.379 g/mol
  • Density : 1.22 g/cm³
  • Boiling Point : 462.3°C
  • Flash Point : 262.1°C

The presence of the phenylsulfanyl moiety enhances the reactivity of the compound, making it a valuable building block in organic synthesis and drug development.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The phenylsulfanyl group can undergo oxidation, forming reactive intermediates that may modulate enzymatic activities and signaling pathways. This interaction is believed to contribute to its observed antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its mechanism may involve the inhibition of key enzymes in bacterial cells, leading to cell death. Studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of specific signaling cascades. The ability to target cancer cells selectively makes it a candidate for further research in cancer therapeutics .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to control groups.
    • Results indicated that derivatives of this compound could enhance antimicrobial activity through structural modifications.
  • Anticancer Studies :
    • In vitro assays showed that treatment with this compound resulted in reduced viability of various cancer cell lines, including breast and colon cancer cells.
    • Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death.
  • Synthesis and Derivatives :
    • Various synthetic routes have been developed to produce this compound and its derivatives, allowing for the exploration of structure-activity relationships (SAR) that could optimize its biological effects.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cells
MechanismModulates enzymatic activities

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